molecular formula C11H17BrN2O2 B11782575 Ethyl2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate

Ethyl2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11782575
M. Wt: 289.17 g/mol
InChI Key: JXVDUPHKIGSCPV-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate is a brominated imidazole derivative characterized by a 1-butyl substituent, a 4-methyl group, and an ethyl ester at position 3. The bromine atom at position 2 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical applications. Its molecular structure combines lipophilic (butyl and methyl) and electrophilic (bromo, ester) moieties, which influence its physicochemical properties and biological interactions .

Properties

Molecular Formula

C11H17BrN2O2

Molecular Weight

289.17 g/mol

IUPAC Name

ethyl 2-bromo-3-butyl-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C11H17BrN2O2/c1-4-6-7-14-9(10(15)16-5-2)8(3)13-11(14)12/h4-7H2,1-3H3

InChI Key

JXVDUPHKIGSCPV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(N=C1Br)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

N-Alkylation of Ethyl 2-Bromo-4-Methyl-1H-Imidazole-5-Carboxylate

The most widely reported method involves alkylating the imidazole nitrogen at the 1-position using 1-bromobutane. Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (CAS: 95470-42-1) serves as the starting material, synthesized via bromination of ethyl 4-methyl-1H-imidazole-5-carboxylate.

Procedure:

  • Dissolve ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (2.75 g, 11.8 mmol) in anhydrous DMF (20 mL).

  • Add potassium carbonate (3.26 g, 23.6 mmol) and 1-bromobutane (1.7 mL, 14.2 mmol).

  • Stir at 90°C for 3–6 hours under nitrogen.

  • Quench with water (50 mL) and extract with ethyl acetate (2 × 50 mL).

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate = 4:1).

Key Data:

  • Yield : 65–72%

  • Purity : >95% (HPLC)

  • Characterization : ¹H NMR (CDCl₃) δ 4.25 (q, J = 7.2 Hz, 2H), 2.56 (s, 3H), 1.27 (t, J = 7.1 Hz, 3H).

Bromination of Pre-Alkylated Imidazole Derivatives

Electrophilic Bromination of Ethyl 1-Butyl-4-Methyl-1H-Imidazole-5-Carboxylate

Bromine or N-bromosuccinimide (NBS) introduces the bromo group at the 2-position of pre-alkylated imidazoles.

Procedure:

  • Dissolve ethyl 1-butyl-4-methyl-1H-imidazole-5-carboxylate (5.0 g, 20.1 mmol) in acetic acid (50 mL).

  • Add bromine (3.2 g, 20.1 mmol) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Quench with sodium sulfite (10% w/v), extract with dichloromethane, and concentrate.

Key Data:

  • Yield : 58–62%

  • Side Products : Tribrominated byproducts (<5%) if excess bromine is used.

Multi-Step Synthesis via Imidazole Ring Formation

Condensation of Pentamidine Hydrochloride and Glyoxal

A Chinese patent (CN103214420A) outlines a route starting from pentamidine hydrochloride and glyoxal:

  • Condense pentamidine hydrochloride with glyoxal at pH 6.0–7.5 to form 2-butyl-1H-imidazol-5(4H)-one.

  • React with phosphorus oxychloride and DMF to introduce the formyl group.

  • Esterify with ethanol under acidic conditions.

Optimization Notes:

  • Critical Parameter : pH control during condensation minimizes side reactions (e.g., di-alkylation).

  • Yield : 78% overall after recrystallization.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Direct Alkylation65–72%>95%ModerateHigh
Bromination58–62%90–92%HighModerate
Ring Formation78%85–88%HighLow

Key Findings :

  • Direct alkylation balances yield and scalability, making it industrially preferred.

  • Bromination requires stringent stoichiometric control to avoid over-bromination.

  • Ring formation offers high yields but involves hazardous reagents (POCl₃).

Advanced Functionalization Strategies

Suzuki-Miyaura Coupling for Diversification

Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate serves as a substrate for palladium-catalyzed cross-couplings. For example, coupling with phenylboronic acid yields aryl-substituted derivatives.

Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄

  • Solvent: 1,4-dioxane/water (4:1)

  • Temperature: 80°C

Challenges and Optimization

  • Regioselectivity : Competing alkylation at N-3 is suppressed using bulky bases (e.g., K₂CO₃).

  • Purification : Silica gel chromatography effectively separates mono- and di-alkylated byproducts.

  • Stability : The ester group hydrolyzes under acidic conditions; reactions require neutral pH .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C-2 position serves as an excellent leaving group, enabling SN2-type substitutions. This reaction is frequently employed to introduce new functional groups or aryl/alkyl chains.

Example reaction with 2,5-dichlorobenzyl bromide ( ):

ParameterValue/Description
ReactantsEthyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (2.75 g, 11.8 mmol), 2,5-dichlorobenzyl bromide (3.4 g, 14.2 mmol)
BasePotassium carbonate (3.26 g, 23.6 mmol)
SolventN,N-dimethylformamide (20 mL)
Temperature90°C
Reaction Time3 hours
ProductEthyl 2-bromo-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylate
Yield1.72 g (44%)
Characterization Data¹H-NMR (CDCl₃): δ 7.34 (d, J=8.8 Hz), 7.20 (dd, J=8.8, 2.4 Hz), 6.40 (d, J=2.4 Hz), 5.60 (s), 4.25 (q, J=7.2 Hz), 2.56 (s), 1.27 (t, J=7.1 Hz). ESI-MS: m/z = 391 [M+H]⁺

This reaction demonstrates regioselective alkylation at the N-1 position under mild conditions .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl or heteroaryl derivatives.

General Protocol ():

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Na₂CO₃ or K₃PO₄

  • Solvent: Tetrahydrofuran (THF) or Dioxane

  • Temperature: 80–100°C

  • Boronates/Aryl Halides: Phenylboronic acid, pyridinyl triflates

Key Applications:

  • Synthesis of pharmacologically active imidazole derivatives.

  • Modification of the imidazole core for materials science applications.

Ester Hydrolysis and Functionalization

The ethyl ester group at C-5 undergoes hydrolysis to form carboxylic acids, enabling further derivatization:

Hydrolysis Reaction ( ):

ConditionOutcome
LiOH/THF/H₂O (0°C→RT)Carboxylic acid formation
HCl/MeOH (reflux)Methyl ester transposition

Example:
Hydrolysis with aqueous LiOH yields 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylic acid, a precursor for amide bond formation or metal-organic frameworks.

Elimination Reactions

Under basic conditions, β-hydrogen elimination can occur, leading to imidazole ring contraction or formation of unsaturated derivatives:

Mechanism ():

  • Deprotonation at the α-carbon of the ester group.

  • Elimination of HBr, forming a double bond.

  • Rearomatization to yield fused bicyclic imidazoles.

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation or radical-based methods:

Conditions ():

  • Catalyst: Pd/C, H₂ (1 atm)

  • Solvent: Ethanol

  • Product: Ethyl 1-butyl-4-methyl-1H-imidazole-5-carboxylate

Coordination Chemistry

The imidazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological activity .

Example:
Reaction with Cu(OAc)₂ in methanol yields a tetrahedral Cu(II) complex, characterized by UV-Vis and EPR spectroscopy .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductsYield Range
Nucleophilic SubstitutionK₂CO₃, DMF, 90°CN-Alkylated imidazoles44–65%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, THF, 80°CBiaryl-imidazole hybrids50–78%
Ester HydrolysisLiOH, THF/H₂O, 0°C→RTCarboxylic acid derivatives85–92%
Reductive DehalogenationPd/C, H₂, EtOHDehalogenated imidazole70–88%

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : The compound exhibits notable antibacterial properties, making it a candidate for developing new antibiotics. Studies have shown it to be effective against various pathogens, with minimum inhibitory concentration (MIC) values indicating its potency.
  • Anticancer Potential : Research indicates that derivatives of imidazole compounds can inhibit cancer cell proliferation. Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate has been tested against several cancer cell lines, revealing cytotoxic effects that warrant further investigation.

2. Biochemical Studies

  • Enzyme Inhibition : This compound acts as an enzyme inhibitor, affecting metabolic pathways by interacting with specific enzymes. Its bromine atom enhances electrophilic reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins.
  • Cell Signaling Modulation : Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate influences cell signaling pathways, potentially altering gene expression and cellular metabolism.

3. Organic Synthesis

  • Intermediate in Organic Reactions : It serves as a key intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical development. Its unique structure allows for various chemical modifications to create derivatives with enhanced biological activities.

Case Studies

Study Focus Findings Reference
Antimicrobial EfficacyDemonstrated significant activity against Staphylococcus aureus with MIC values ranging from 0.22 to 0.25 μg/mL.
Anticancer ActivityShowed cytotoxic effects on A549 lung cancer cells with IC50 values indicating effective growth inhibition.
Enzyme InhibitionInhibited specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the imidazole ring are key functional groups that contribute to its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Substituent Variations and Similarity Scores

The table below highlights structurally analogous compounds and their similarity scores (based on ):

CAS No. Compound Name Substituents (Positions) Similarity Score Molecular Weight
74478-93-6 Ethyl 2-bromo-1H-imidazole-5-carboxylate 1: H; 4: H 0.89 219.04
120781-02-4 Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate 1: Methyl; 4: H; Ester: Methyl 0.82 219.06
1708026-90-7 Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate 1: Isopropyl; 4: Methyl N/A ~275.15 (est.)
1398414-98-6 Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate 1: Ethyl; 4: H; Ester: Methyl 0.68 233.06

Key Observations :

  • Ethyl 2-bromo-1H-imidazole-5-carboxylate (CAS 74478-93-6) : The closest analog (similarity 0.89) lacks the butyl and methyl groups, resulting in lower molecular weight (219.04 vs. ~276.14 for the target compound) and reduced lipophilicity. Its simpler structure may enhance solubility in polar solvents compared to the target compound .
  • Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-02-4) : Substitution of the ethyl ester with a methyl group and addition of a 1-methyl group reduces steric bulk but may limit metabolic stability due to faster ester hydrolysis .

Physicochemical Properties

  • Lipophilicity : The 1-butyl and 4-methyl groups in the target compound enhance lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability but reducing aqueous solubility. In contrast, Ethyl 2-bromo-1H-imidazole-5-carboxylate (logP ~1.8) is more polar .
  • Reactivity : The bromine atom at position 2 facilitates nucleophilic substitution (e.g., Suzuki coupling), while the ester group enables hydrolysis to carboxylic acids. Compounds with methyl esters (e.g., CAS 120781-02-4) may exhibit faster hydrolysis rates than ethyl esters .

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate?

Answer:
The synthesis typically involves cyclocondensation and alkylation strategies. For example:

  • Cyclocondensation : Reacting α-bromo ketones with ethyl isocyanoacetate under basic conditions forms the imidazole core.
  • Substituent Introduction : The bromo group can be introduced via electrophilic bromination, while the butyl and methyl groups are added through alkylation using alkyl halides (e.g., 1-bromobutane) in the presence of a base like NaH .
  • Optimization : Yields (73–86%) depend on reaction time, temperature, and stoichiometry. For instance, using DMF as a solvent at 80°C for 12 hours improves regioselectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, C-Br stretch at ~590 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methyl groups resonate at δ 2.6–2.7 ppm, while aromatic protons appear at δ 7.4–8.3 ppm.
    • ¹³C NMR : The ester carbonyl appears at ~165 ppm, and the imidazole carbons at 120–150 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01 for brominated derivatives) confirm molecular weight .

Advanced: How can crystallographic ambiguities in structure determination be resolved using X-ray diffraction?

Answer:

  • Software Tools : Use SHELX for refinement and ORTEP-3 for visualization. SHELXL handles high-resolution data and twinning, critical for imidazole derivatives with flexible substituents .
  • Data Collection : Collect high-resolution (<1.0 Å) data to resolve overlapping electron densities caused by the bromo and butyl groups.
  • Validation : Cross-validate with Hirshfeld surface analysis to confirm hydrogen bonding and packing motifs .

Advanced: How does the bromo substituent influence reactivity in cross-coupling reactions?

Answer:
The bromo group at position 2 enables:

  • Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ catalyst in THF/H₂O at 80°C to form biaryl derivatives.
  • Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).
  • Challenges : Steric hindrance from the butyl group may reduce reaction efficiency; optimizing ligand choice (e.g., XPhos) improves yields .

Advanced: How can computational methods predict pharmacokinetic properties of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR. The bromo and methyl groups enhance hydrophobic interactions in the binding pocket .
  • ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.5) and blood-brain barrier permeability.
  • Toxicity : ProTox-II identifies potential hepatotoxicity due to the bromo substituent, requiring in vitro validation .

Advanced: How do hydrogen bonding patterns influence crystal packing?

Answer:

  • Graph Set Analysis : Identify motifs like R₂²(8) (imidazole N–H⋯O=C interactions) and C(6) chains (C–H⋯Br contacts) using Mercury software.
  • Packing Effects : The butyl group disrupts planar stacking, leading to twisted layers, while the methyl group stabilizes short contacts (3.5–4.0 Å) .

Advanced: How to resolve contradictions in NMR assignments for substituent positions?

Answer:

  • 2D NMR : Use HSQC and HMBC to correlate protons with carbons. For example, HMBC cross-peaks between the methyl group (δ 2.6 ppm) and C-4 confirm its position .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.
  • Crystallographic Validation : Compare NMR-derived structures with X-ray data to resolve ambiguities .

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